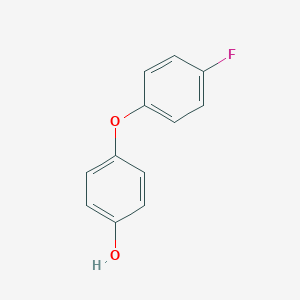

4-(4-Fluorophenoxy)phenol

Description

Properties

IUPAC Name |

4-(4-fluorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVFDFJTCRMULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513524 | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-19-2 | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Fluorinated Diaryl Ether

An In-depth Technical Guide to 4-(4-Fluorophenoxy)phenol: Core Properties and Applications

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl ether that has emerged as a critical building block in advanced chemical synthesis. Its structure, featuring two phenyl rings linked by an ether oxygen and substituted with hydroxyl and fluorine groups, imparts a unique combination of reactivity, stability, and physicochemical properties. The presence of the fluorine atom is particularly significant; it enhances key characteristics such as lipophilicity and metabolic stability, which can improve the bioavailability and efficacy of derivative drug formulations.[1][2] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, analytical characterization, and key applications for professionals in research, development, and materials science.

Core Physicochemical Properties

The foundational properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. The key physicochemical data for this compound are summarized below. This information is critical for designing synthetic routes, developing formulations, and establishing analytical methods.

| Property | Value | Source(s) |

| CAS Number | 1524-19-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₉FO₂ | [1][2][4] |

| Molecular Weight | 204.20 g/mol | [1][4] |

| Appearance | Beige colored crystalline solid to pale yellow needles | [1][2] |

| Melting Point | 92 - 98 °C | [1][2] |

| Boiling Point | 311.0 ± 27.0 °C (Predicted) | [5] |

| pKa | 10.07 ± 0.26 (Predicted) | [5] |

| Purity | ≥ 97% (HPLC) | [1][2] |

| Storage Conditions | Store at 0 - 8 °C, sealed in dry conditions | [1][2][5] |

Synthesis and Mechanism: The Ullmann Condensation

The primary and most historically significant method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[6] This reaction involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide) with an aryl halide.[6][7]

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts (e.g., CuI, CuBr) are essential. The copper catalyst facilitates the coupling by coordinating with both the phenoxide and the aryl halide, lowering the activation energy for the carbon-oxygen bond formation.[6][8] Modern iterations of this reaction may use ligands to improve catalyst efficacy and allow for milder reaction conditions.[8][9]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide salt. The choice of base can influence reaction rates and yields.[9]

-

Solvent: The reaction is typically performed in a high-boiling point, non-polar, or polar aprotic solvent like toluene, xylene, or N-Methyl-2-pyrrolidone (NMP) to achieve the necessary temperatures (100-220 °C) for the classical Ullmann reaction.[7][9]

-

Reactants: The reaction couples hydroquinone (or 4-hydroxyphenol) with a 4-halo-fluorobenzene, typically 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene. Aryl bromides and iodides are more reactive than aryl chlorides in this coupling.[9]

Analytical Characterization: Ensuring Purity and Identity

Verifying the identity and purity of this compound is paramount for its use in research and development, particularly in pharmaceutical applications where impurities can impact safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol describes a self-validating system for quantifying the purity of this compound, ensuring the method is suitable for its intended purpose.

1. System Preparation:

- Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV/Vis or Photodiode Array (PDA) Detector.[10]

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

- Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B), both containing 0.1% Trifluoroacetic Acid (TFA).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.

- Column Temperature: 30 °C.

2. Sample and Standard Preparation:

- Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.

- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Chromatographic Run & Analysis:

- Inject 10 µL of the standard and sample solutions into the HPLC system.

- Run the gradient program (e.g., 50% A to 95% A over 15 minutes).

- Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

- Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The purity should be ≥ 97%.[1][2]

A[label="Sample Preparation\n(0.5 mg/mL in Mobile Phase)"];

B[label="Injection (10 µL)\nonto RP-C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Gradient Elution\n(Acetonitrile/Water)"];

D [label="UV Detection\n(@ 254 nm)"];

E [label="Data Analysis\n(Area Percent Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="Result\n(Purity ≥ 97%)", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F;

}

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, its structure can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with coupling patterns influenced by the hydroxyl, ether, and fluorine substituents.

-

¹³C NMR: The carbon NMR would display distinct signals for the 12 carbon atoms, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (J-CF).

-

FTIR: The infrared spectrum should exhibit a broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹), C-O-C stretching for the diaryl ether linkage (around 1240 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 204.20, corresponding to its molecular weight.

Key Applications in Research and Industry

This compound is not typically an end-product but a high-value intermediate. Its utility stems from the ability to further modify its hydroxyl group, making it a versatile scaffold for more complex molecules.

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), especially for anti-inflammatory and analgesic medications.[1][3] The 4-phenoxyphenol skeleton has also been identified as a novel core structure for developing androgen receptor (AR) antagonists for potential use in anti-prostate cancer agents.[11]

-

Polymer Chemistry: The compound is used to create specialty high-performance polymers.[1][3] Incorporating this monomer can enhance the thermal stability and chemical resistance of the resulting polymers, making them suitable for demanding applications in coatings, adhesives, and electronics.[3][12]

-

Agrochemicals: It is a building block in the formulation of modern herbicides and fungicides, contributing to the development of more effective and targeted crop protection solutions.[1][2][3]

-

Biochemical Research: In a laboratory setting, it can act as a reagent or starting material in various biochemical assays to study enzyme activities and cellular processes.[2][3]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety. While specific toxicity data is limited, its phenolic nature warrants caution.

-

Hazard Classification: Classified as a substance that may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]

-

Handling Precautions: Avoid breathing dust, fume, gas, mist, or vapors.[13] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[13] Avoid contact with skin and eyes.[14]

-

First Aid Measures:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[13]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13]

-

Ingestion: Rinse mouth and get medical help.[13]

-

-

Storage: Store locked up in a well-ventilated place with the container tightly closed, away from incompatible materials like strong oxidizing agents.[13][14]

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound | 1524-19-2. Retrieved from [Link]

-

DrugBank. (n.d.). 4-fluoro phenol | Drug Information, Uses, Side Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]

-

ACS Publications. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

-

Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Retrieved from [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. Retrieved from [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Amazon S3. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.

-

ChemBK. (2024). 4-(4-Bromophenoxy)phenol. Retrieved from [Link]

-

PubMed Central. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

AFIT Scholar. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

-

Scirp.org. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. Retrieved from [Link]

-

Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 1524-19-2 [chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-(4-Fluorophenoxy)phenol CAS number 1524-19-2

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)phenol (CAS: 1524-19-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile diaryl ether that serves as a critical building block in pharmaceutical, agrochemical, and materials science research. We will delve into its physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl ether of significant interest in synthetic chemistry.[1][2] Its structure, featuring a terminal phenol group, makes it an ideal nucleophile for further functionalization, while the fluorinated phenyl ring imparts unique electronic properties and enhances metabolic stability and membrane permeability in derivative molecules. This fluorination is a key strategic element in modern drug design, as it can improve the lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, this compound is not merely a simple intermediate but a cornerstone for developing advanced molecules with tailored properties for diverse applications, from anti-inflammatory drugs to high-performance polymers.[1][3][4]

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and formulation. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1524-19-2 | [1][5][6] |

| Molecular Formula | C₁₂H₉FO₂ | [1][5][6] |

| Molecular Weight | 204.2 g/mol | [1][5] |

| Appearance | White to beige or pale yellow crystalline solid/needles | [1][2][5] |

| Melting Point | 92 - 98 °C | [1][2][5][6] |

| Boiling Point (Predicted) | 311.0 ± 27.0 °C | [5][6] |

| Purity | ≥ 97% (HPLC) | [1][2][6] |

| pKa (Predicted) | 10.07 ± 0.26 | [5] |

| Storage Temperature | 2 - 8 °C | [1][2][5] |

Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether linkage is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7][8] This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[7] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper(I) salts, often with ligands, to facilitate the reaction under milder conditions.[8][9]

The causality behind this choice of reaction is its reliability and tolerance for a range of functional groups. The copper(I) catalyst is crucial as it facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the C-O bond, which is mechanistically distinct from and often more efficient for this transformation than palladium-based cross-coupling reactions.[8][9]

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Modified Ullmann-Type Synthesis

This protocol is a representative, self-validating system for the synthesis of this compound, adapted from modern Ullmann-type procedures.[9][10]

-

Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), 4-fluorophenol (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) oxide (Cu₂O, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

-

Solvent Addition: Add anhydrous acetonitrile or toluene via syringe. The choice of a polar aprotic solvent like acetonitrile helps to solubilize the phenoxide salt, while non-polar solvents like toluene can also be effective, especially at higher temperatures.[9][10]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reactant (4-bromophenol) indicates completion. This typically requires 12-24 hours.

-

Workup and Isolation:

-

Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M NaOH(aq) to remove unreacted 4-fluorophenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the next section.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. The following are the expected spectral characteristics for this compound.

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons. Protons on the fluorinated ring will appear as doublets or multiplets due to coupling with the fluorine atom. Protons on the hydroxyl-bearing ring will also appear as doublets. The phenolic -OH proton will typically be a broad singlet, the chemical shift of which can vary with concentration and solvent.[11][12]

-

¹³C NMR (Carbon NMR): The spectrum will display 12 distinct carbon signals (unless there is accidental overlap). The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), which is a definitive indicator of its presence. The carbons bonded to oxygen will be shifted downfield.[11][13]

-

FT-IR (Infrared Spectroscopy): Key diagnostic peaks include a broad O-H stretch for the phenol group (around 3200-3600 cm⁻¹), C-O-C ether stretches (around 1200-1250 cm⁻¹), and C-F stretches (around 1150-1250 cm⁻¹). Aromatic C=C stretching peaks will be visible in the 1450-1600 cm⁻¹ region.[12][14]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 204.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition C₁₂H₉FO₂.[15]

Applications in Research and Drug Development

This compound is a strategic intermediate in multiple high-value R&D sectors. Its utility stems from its diaryl ether core and the presence of two distinct reactive sites: the phenol for O-alkylation or esterification, and the aromatic rings for electrophilic substitution.

-

Pharmaceutical Development: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[1][3][4] Phenolic compounds and their derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[16][17][18] The 4-phenoxyphenol skeleton has been identified as a novel core structure for developing potent Androgen Receptor (AR) antagonists for use in anti-prostate cancer agents.[19]

-

Agrochemicals: It serves as an intermediate for producing herbicides and fungicides.[1][3] The diaryl ether linkage is a common feature in many commercial pesticides, contributing to their efficacy and stability.

-

Polymer and Materials Science: The phenolic group allows this molecule to be incorporated into specialty polymers, such as poly(arylene ether)s.[20] This enhances thermal stability and chemical resistance, making the resulting materials suitable for demanding applications in coatings, adhesives, and organic electronics.[1][3]

Caption: R&D workflow starting from this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is limited, its structure is related to 4-fluorophenol, which is classified as harmful and corrosive.[21][22][23][24] Therefore, stringent safety precautions are warranted.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles or a face shield, nitrile gloves, and a lab coat.[21][23] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[21]

-

Handling: Avoid all personal contact, including inhalation and skin/eye contact.[22] Avoid generating dust. Keep the compound away from strong oxidizing agents, acids, bases, and sources of ignition.[21][24]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[23]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][5][21]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[23][24]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is anchored in its unique diaryl ether structure, enhanced by a fluorine substituent. Its accessibility via robust synthetic methods like the Ullmann condensation, combined with its versatile reactivity, makes it an indispensable tool for chemists in drug discovery, agrochemical development, and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to innovate and develop next-generation molecules and materials.

References

-

Ullmann Condensation. SynArchive. [Link]

-

This compound | 1524-19-2. J&K Scientific. [Link]

-

1524-19-2 | MFCD00792448 | this compound. AA Blocks. [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]

-

Preparation of 4-fluorophenols. European Patent Office - EP 0188848 A1. [Link]

-

This compound. Amazon S3. [Link]

-

Supporting information for - The Royal Society of Chemistry. RSC. [Link]

- Process for making fluorophenols.

-

4-fluoro phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

-

Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central. [Link]

-

Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. [Link]

-

Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. [Link]

-

Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]

-

GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. This compound CAS#: 1524-19-2 [amp.chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. rsc.org [rsc.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. lehigh.edu [lehigh.edu]

- 14. researchgate.net [researchgate.net]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. researchgate.net [researchgate.net]

- 17. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. fishersci.com [fishersci.com]

molecular weight of 4-(4-Fluorophenoxy)phenol

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Fluorophenoxy)phenol

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical intermediate in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] The document outlines the core physicochemical properties of this compound, with a primary focus on the determination and verification of its molecular weight. As a Senior Application Scientist, this guide moves beyond simple data presentation to explain the causality behind methodological choices, emphasizing protocols that ensure technical accuracy and reproducibility. We will detail the primary analytical technique of mass spectrometry for definitive molecular weight determination and discuss orthogonal methods like High-Performance Liquid Chromatography (HPLC) for purity assessment, which is intrinsically linked to accurate molecular characterization.[4] This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this versatile building block.

Physicochemical Profile of this compound

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a beige-colored crystalline solid.[1][5] Its structure, featuring a fluorinated phenyl ring, enhances lipophilicity, a desirable trait for improving the bioavailability of active pharmaceutical ingredients (APIs).[1] A precise understanding of its fundamental properties is the cornerstone of its application in synthesis and material science.

The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 204.2 g/mol | [1][5][6] |

| Molecular Formula | C₁₂H₉FO₂ | [1][6] |

| CAS Number | 1524-19-2 | [1][2][3][6] |

| Melting Point | 92 - 98 °C | [1][5][7] |

| Appearance | Beige colored crystalline solid to pale yellow needles | [1][5] |

| Purity (Typical) | ≥ 97% (HPLC) | [1][5] |

| Storage Conditions | 0 - 8 °C | [1][5][8] |

Definitive Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate molecular weight value. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful method as it separates the analyte from volatile impurities prior to ionization and detection, ensuring the measured mass corresponds to the compound of interest.

The choice of ionization technique is critical. Electron Ionization (EI) is a common, high-energy method that often results in extensive fragmentation. While these fragments can be used for structural elucidation, they can sometimes make identifying the molecular ion peak (M⁺) challenging. A softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI) after derivatization, can be employed to preserve the molecular ion.[9]

Logical Workflow for GC-MS Analysis

The workflow for determining the using GC-MS is a self-validating system, beginning with sample preparation and calibration and ending with data analysis that confirms the compound's identity and purity.

Caption: Workflow for Molecular Weight Determination by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol describes a validated method for analyzing this compound using a standard capillary GC-MS system.

-

Sample Preparation & Derivatization:

-

Rationale: Phenols can be polar and may exhibit poor peak shape in GC. Derivatization, for instance, by converting the hydroxyl group to a less polar silyl ether, improves volatility and chromatographic performance.[10]

-

Procedure:

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methylene chloride or ethyl acetate.

-

To this solution, add 100 µL of a silylating agent, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[10]

-

Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

-

Prepare a dilution series for calibration if quantitative analysis is also required.

-

-

-

Instrument Setup and Calibration:

-

Rationale: The mass spectrometer must be properly tuned to ensure high mass accuracy. A well-characterized calibration compound is used for this purpose.

-

Procedure:

-

GC Column: Use a standard non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 50 - 450 m/z.

-

-

-

-

Data Acquisition and Analysis:

-

Rationale: The data analysis process validates the identity of the compound by correlating its retention time and mass spectrum with expected values.

-

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data and identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum from the apex of this peak.

-

Identify the molecular ion peak (M⁺). For the underivatized compound, this would be at m/z 204.2. For the TBDMS derivative, it would be at m/z 318.3 (204.2 + 114.1 - H).

-

Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.

-

Examine the fragmentation pattern to ensure it is consistent with the structure of this compound.

-

-

Orthogonal Verification: Purity Analysis by HPLC

While MS provides the molecular weight, its accuracy depends on the purity of the sample injected. High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical intermediates.[4] Its high resolution can separate the main compound from synthesis byproducts or degradation products, and a Photodiode Array (PDA) detector can provide preliminary spectral information.[4] A purity of ≥97%, as is typical for this compound, provides high confidence in the subsequent molecular weight determination.[1]

Logical Workflow for HPLC Purity Analysis

The workflow ensures that the analytical method is specific, linear, and accurate for quantifying the purity of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 1524-19-2 [amp.chemicalbook.com]

- 8. This compound CAS#: 1524-19-2 [m.chemicalbook.com]

- 9. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 10. researchgate.net [researchgate.net]

4-(4-Fluorophenoxy)phenol melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)phenol: Melting Point and Solubility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, specifically its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound (CAS No. 1524-19-2) is a diaryl ether of significant interest in applied chemistry.[1][2] Structurally, it consists of a phenol ring linked to a 4-fluorophenyl group via an ether bond. This unique combination of functional groups—a hydroxyl group, an ether linkage, and a fluorine substituent—imparts a set of physicochemical properties that make it a valuable building block in several high-value sectors.

Its primary applications are found in:

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[3][4] The presence of the fluorine atom often enhances metabolic stability and lipophilicity, which can improve the bioavailability of active pharmaceutical ingredients (APIs).[1][2]

-

Agrochemicals : The compound is integral to the formulation of modern herbicides and fungicides, contributing to the development of more efficient crop protection solutions.[1][5]

-

Polymer Chemistry : It is utilized in the creation of specialty polymers, where it can enhance thermal stability and chemical resistance, crucial for advanced coatings and adhesives.[3]

A thorough understanding of its melting point and solubility is paramount for its effective handling, purification, reaction engineering, and formulation.

Physicochemical Identity and Properties

A precise characterization of a compound begins with its fundamental properties. The table below summarizes the key identifiers and physical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1524-19-2 | [1][3] |

| Molecular Formula | C₁₂H₉FO₂ | [1][6] |

| Molecular Weight | 204.20 g/mol | [1][6] |

| Appearance | Beige colored crystalline solid to pale yellow needles | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Fluorophenyl 4-hydroxyphenyl ether, p-(p-fluorophenoxy)phenol | [1][5] |

| Melting Point | 92 - 98 °C | [1][2] |

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The observed melting range of this compound (92-98°C) is a critical parameter for its identification and quality control.[1][2][7] An expanded melting range or a depression in the melting point is a reliable indicator of the presence of impurities.[8]

Theoretical Basis for Melting Point Determination

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required, and thus the melting temperature, is dependent on the strength of these forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). The phenolic hydroxyl group in this compound allows for hydrogen bonding, which contributes to its relatively high melting point for a molecule of its size.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus (e.g., a Mel-Temp). The causality behind this choice is its precision, reproducibility, and the small sample quantity required.

Methodology:

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. A non-powdered sample will not pack uniformly, leading to poor heat transfer and an inaccurate, broad melting range.[9][10]

-

Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced to the bottom, sealed end of the tube by tapping or by dropping it down a long glass tube. Proper packing is critical for uniform heat transmission.

-

Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended) : First, perform a rapid heating run to find the approximate melting point. This saves time and identifies the temperature region of interest.

-

Accurate Determination : Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Data Acquisition : Decrease the heating rate to 1-2°C per minute. A slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8][9]

-

Record the Melting Range :

-

T1 : The temperature at which the first drop of liquid appears.

-

T2 : The temperature at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as "T1 - T2".

-

-

Validation : Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility: Predicting Behavior in Formulations and Reactions

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development and chemical synthesis, understanding a compound's solubility profile is non-negotiable. It dictates the choice of solvents for reactions, purification (crystallization), and formulation.

Theoretical Basis for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[11] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound has both polar and non-polar characteristics:

-

Polar Features : The phenolic -OH group can act as a hydrogen bond donor and acceptor. The ether oxygen is a hydrogen bond acceptor. These features promote solubility in polar protic solvents.

-

Non-Polar Features : The two aromatic rings constitute a large, non-polar (lipophilic) portion of the molecule. The C-F bond, while polar, contributes to overall lipophilicity. This promotes solubility in non-polar organic solvents.

Given its structure, this compound is expected to be poorly soluble in water but readily soluble in many organic solvents.[12] Its phenolic nature also means it will react with strong bases to form a highly polar phenoxide salt, which is typically water-soluble.[11]

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile in common laboratory solvents, based on structural analysis and established chemical principles.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Large non-polar surface area allows interaction, but polarity of -OH group limits high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Soluble | Solvents can accept hydrogen bonds and have dipole moments that interact well with the solute. |

| Polar Protic | Methanol, Ethanol | Soluble | Solvents can both donate and accept hydrogen bonds, interacting strongly with the phenolic -OH group. |

| Aqueous | Water | Poorly Soluble | The large, non-polar diaryl ether backbone dominates, making it too lipophilic to dissolve well in water.[12] |

| Aqueous Acid | 5% HCl | Poorly Soluble | The compound is not basic and will not be protonated; solubility will be similar to water.[13] |

| Aqueous Base | 5% NaOH | Soluble | The acidic phenol reacts with NaOH to form the sodium phenoxide salt, which is ionic and highly water-soluble.[11] |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the solubility profile.[13][14]

Methodology:

-

Preparation : Dispense approximately 25 mg of this compound into a series of clean, dry, and labeled test tubes.

-

Solvent Addition : To each tube, add 0.75 mL of a single test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) in three 0.25 mL portions.

-

Mixing : After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[13]

-

Observation : Observe the mixture carefully.

-

Soluble : The solid dissolves completely, leaving a clear, homogeneous solution.

-

Partially Soluble : Some, but not all, of the solid dissolves.

-

Insoluble : The solid does not appear to dissolve at all.

-

-

Acid/Base Confirmation : For the tube containing 5% NaOH where the compound dissolved, add 6M HCl dropwise until the solution is acidic (test with litmus paper). The re-precipitation of the neutral this compound confirms that solubility was due to salt formation.[11]

-

Record Results : Systematically record all observations in a laboratory notebook.

Visualization: Solubility Testing Workflow

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physicochemical properties of this compound, particularly its melting point of 92-98°C and its characteristic solubility profile, are foundational to its application in science and industry. A sharp melting range confirms high purity, while its solubility—poor in water but high in organic solvents and aqueous bases—governs its use in synthesis and formulation. The experimental protocols detailed in this guide provide robust, self-validating frameworks for researchers to confirm these critical parameters, ensuring both quality control and the successful design of subsequent experimental work.

References

-

This compound - Chem-Impex . Chem-Impex International.

-

This compound | 1524-19-2 . J&K Scientific.

-

4-(4-fluorophénoxy)phénol . Chem-Impex International.

-

This compound . NINGBO INNO PHARMCHEM CO.,LTD.

-

Melting point determination . University of Calgary.

-

Class 11 Chemistry Determination Of Melting Point Experiment . Vedantu.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Columbia University.

-

Experiment 1: Melting-point Determinations . Athabasca University.

-

Determination of Melting Point of An Organic Compound . Scribd.

-

Experiment: Solubility of Organic & Inorganic Compounds . University of Massachusetts Lowell.

-

Determination Of Melting Point Of An Organic Compound . BYJU'S.

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube.

-

Solubility of Organic Compounds . University of Calgary.

-

4-(4-氟苯氧基)苯酚 . CAS号查询.

-

Experiment 727: Organic Compound Functional Groups . Chemistry LibreTexts.

-

This compound CAS#: 1524-19-2 . ChemicalBook.

-

4-(4-Bromophenoxy)phenol . ChemBK.

-

This compound . Amazon S3.

-

This compound | CAS 1524-19-2 . Santa Cruz Biotechnology.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 4-(4-氟苯氧基)苯酚_MSDS_熔点_分子量_CAS号【1524-19-2】_化源网 [chemsrc.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. chembk.com [chembk.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to 4-(4-Fluorophenoxy)phenol: In-Depth Analysis for Research and Development

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

4-(4-Fluorophenoxy)phenol is a versatile aromatic ether that serves as a crucial building block in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced polymers. Its structure, featuring a diaryl ether linkage with a terminal hydroxyl group and a fluorine substituent, imparts unique physicochemical properties that are leveraged in drug design and materials science. The fluorine atom, in particular, can modulate metabolic stability, binding affinity, and lipophilicity, making this scaffold highly attractive for medicinal chemistry applications.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad to elucidate its chemical identity and integrity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering field-proven insights into the interpretation of its spectral features. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs, such as 4-phenoxyphenol and 4-fluorophenol, with established principles of spectroscopic theory to present a robust predictive analysis.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound is the foundation for interpreting its spectroscopic data. The molecule consists of two phenyl rings connected by an ether oxygen. One ring is substituted with a hydroxyl group at the para position, while the other bears a fluorine atom, also at the para position. This substitution pattern leads to a high degree of symmetry, which is reflected in the simplicity of its NMR spectra.

Figure 1. Chemical structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on each aromatic ring are chemically equivalent to their counterparts on the same ring, leading to distinct sets of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Ring) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-2, H-6 (A) | 6.8 - 7.0 | Doublet | 2H | ~8-9 | Ortho to the hydroxyl group, shielded. |

| H-3, H-5 (A) | 6.9 - 7.1 | Doublet | 2H | ~8-9 | Meta to the hydroxyl group, deshielded relative to H-2/H-6. |

| H-2', H-6' (B) | 6.9 - 7.1 | Multiplet | 2H | Ortho to the ether linkage and meta to the fluorine. | |

| H-3', H-5' (B) | 7.0 - 7.2 | Multiplet | 2H | Meta to the ether linkage and ortho to the fluorine, showing coupling to both ¹H and ¹⁹F. | |

| -OH | 8.5 - 9.5 | Singlet (broad) | 1H | Labile proton, chemical shift is concentration and solvent dependent. |

Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the phenolic hydroxyl proton, which might otherwise exchange with protic solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum. The broadness of the -OH signal is a result of this exchange and hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon environments in the molecule. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbons in Ring B, exhibiting through-bond C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Ring) | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale |

| C-1 (A) | 150 - 155 | - | Carbon bearing the hydroxyl group, deshielded. |

| C-2, C-6 (A) | 115 - 120 | - | Ortho to the hydroxyl group, shielded. |

| C-3, C-5 (A) | 120 - 125 | - | Meta to the hydroxyl group. |

| C-4 (A) | 145 - 150 | - | Carbon attached to the ether oxygen, deshielded. |

| C-1' (B) | 155 - 160 | Doublet (¹JCF ≈ 240-250 Hz) | Carbon directly bonded to fluorine, large one-bond coupling. |

| C-2', C-6' (B) | 118 - 123 | Doublet (²JCF ≈ 20-25 Hz) | Ortho to fluorine, smaller two-bond coupling. |

| C-3', C-5' (B) | 115 - 120 | Doublet (³JCF ≈ 8-10 Hz) | Meta to fluorine, even smaller three-bond coupling. |

| C-4' (B) | 150 - 155 | Doublet (⁴JCF ≈ 2-4 Hz) | Para to fluorine, small four-bond coupling. |

Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Expertise & Experience: The magnitude of the C-F coupling constants is highly diagnostic. The large one-bond coupling (¹JCF) is a definitive indicator of a direct C-F bond. The smaller, through-bond couplings (²JCF, ³JCF, and ⁴JCF) provide valuable information for assigning the carbons within the fluorinated ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-O, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Typical for sp² C-H bonds in aromatic rings. |

| Aromatic C=C stretch | 1500 - 1600 | Medium to Strong | Multiple bands are expected due to the two aromatic rings. |

| C-O-C stretch (ether) | 1200 - 1250 | Strong | Asymmetric stretching of the diaryl ether linkage. |

| C-F stretch | 1150 - 1250 | Strong | A strong, characteristic absorption for the carbon-fluorine bond. |

| C-O stretch (phenol) | 1180 - 1260 | Strong | Stretching vibration of the phenolic C-O bond. |

| Aromatic C-H bend | 800 - 850 | Strong | Out-of-plane bending for para-disubstituted rings. |

Disclaimer: These are predicted values. The exact peak positions and shapes can be influenced by the physical state of the sample (e.g., solid vs. liquid).

Trustworthiness: The broadness of the O-H stretch is a self-validating feature, confirming the presence of the phenolic hydroxyl group and intermolecular hydrogen bonding in the condensed phase. The presence of strong absorptions in the 1150-1250 cm⁻¹ region, coupled with the other characteristic peaks, provides high confidence in the identification of the this compound structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₉FO₂) is 204.05 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 204.

-

Major Fragmentation Pathways: The diaryl ether linkage is susceptible to cleavage upon ionization. Key fragmentation patterns would involve the loss of fragments related to the fluorophenyl and hydroxyphenyl moieties.

Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.

Authoritative Grounding: The fragmentation of diaryl ethers in mass spectrometry is a well-documented process. The stability of the resulting aryl cations and radicals governs the observed fragmentation patterns. The predicted fragments are consistent with established fragmentation mechanisms for this class of compounds.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon robust and well-controlled experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the ¹H NMR signals.

-

Figure 3. Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source of the mass spectrometer.

-

GC-MS: If the sample is volatile, it can be introduced through a gas chromatograph (GC) for separation prior to mass analysis.

-

-

Ionization:

-

Electron Ionization (EI): This is a common hard ionization technique that provides detailed fragmentation information.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis:

-

Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed fragmentation pattern with predicted pathways.

-

Conclusion: A Foundation for Confident Research

The spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. By understanding the expected NMR, IR, and MS signatures, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. The principles of interpretation and the detailed methodologies outlined herein serve as a valuable resource for ensuring the quality and reliability of experimental work involving this compound and related diaryl ether compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). 4-Phenoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenoxyphenol. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Profile of 4-(4-Fluorophenoxy)phenol

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Technical Guide on the Crystal Structure and Physicochemical Characterization of 4-(4-Fluorophenoxy)phenol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries.[1] While a definitive, publicly available crystal structure of this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases at the time of this report, this guide offers a robust framework for its study. We will delve into its synthesis, established physicochemical properties, and propose a workflow for its complete structural elucidation and characterization. This document is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics, advanced materials, and agricultural products by providing both established data and a strategic approach to filling the existing knowledge gap regarding its solid-state structure.

Introduction: The Significance of this compound

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a key building block in organic synthesis. Its molecular structure, featuring two phenyl rings linked by an ether bond and substituted with a hydroxyl and a fluorine group, imparts unique properties that are highly sought after in various fields.

In pharmaceutical development , it serves as a crucial intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1] The presence of the fluorine atom can enhance metabolic stability and lipophilicity, which may improve the bioavailability of drug candidates.

The agrochemical industry utilizes this compound in the formulation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1] In polymer chemistry , it is employed in the creation of specialty polymers, enhancing their thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives.

Given its widespread use, a thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for controlling its physical properties, ensuring batch-to-batch consistency, and optimizing its performance in various applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1524-19-2 | [2] |

| Molecular Formula | C₁₂H₉FO₂ | [2] |

| Molecular Weight | 204.20 g/mol | [2] |

| Appearance | Beige colored crystalline solid to pale yellow needles | Chem-Impex |

| Melting Point | 94-98 °C | [2] |

| SMILES | OC1=CC=C(OC2=CC=C(F)C=C2)C=C1 | [2] |

Synthesis and Crystallization

Synthetic Pathway

A common synthetic route to this compound involves the Ullmann condensation, a well-established method for the formation of diaryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Caption: Proposed synthetic workflow for this compound.

Recommended Crystallization Protocol

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. The following is a generalized protocol that can be optimized for this compound:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) at room temperature and elevated temperatures.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed over several days.

-

Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

Proposed Workflow for Crystal Structure Determination and Characterization

In the absence of a published crystal structure, the following experimental workflow is recommended for a comprehensive solid-state characterization of this compound.

Caption: Proposed experimental workflow for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The resulting data is processed to determine the unit cell parameters, space group, and atomic coordinates.

-

The structure is then refined to obtain accurate bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for assessing the purity of a crystalline sample.

Methodology:

-

A finely ground powder of this compound is packed into a sample holder.

-

The sample is irradiated with an X-ray beam over a range of angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

-

The resulting diffractogram serves as a unique "fingerprint" of the crystalline phase.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.

-

DSC: Can be used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.

-

TGA: Measures the change in mass as a function of temperature, providing information on thermal stability and decomposition.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are influenced by the crystal packing and intermolecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure in solution.

Theoretical Modeling and Analysis

In conjunction with experimental data, computational methods can provide deeper insights into the crystal structure.

-

Density Functional Theory (DFT): Can be used to optimize the molecular geometry and to calculate various electronic properties.

-

Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular interactions within the crystal lattice, providing a detailed understanding of the forces that govern the crystal packing.

Conclusion and Future Outlook

While a definitive crystal structure for this compound is not currently in the public domain, this guide provides a comprehensive framework for its synthesis, purification, and detailed solid-state characterization. The proposed workflow, combining experimental techniques with computational modeling, will enable a thorough understanding of its crystal structure and physicochemical properties. The elucidation of this information will be invaluable for researchers in pharmaceuticals, agrochemicals, and materials science, allowing for greater control over the properties of this important chemical intermediate and facilitating the development of new and improved products.

References

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dihydroxydiphenyl ether. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(4-Fluorophenoxy)phenol in Biological Systems

Introduction

4-(4-Fluorophenoxy)phenol is a diaryl ether that has garnered significant interest within the scientific community, not as an end-product therapeutic, but as a versatile chemical intermediate. Its utility is demonstrated in the synthesis of a range of molecules, from anti-inflammatory and analgesic pharmaceuticals to robust polymers and targeted agrochemicals.[1][2][3][4] Despite its widespread use as a building block, a comprehensive understanding of the intrinsic biological mechanism of action of the parent molecule, this compound, remains largely uncharacterized in publicly available literature.

This guide addresses this knowledge gap by providing a scientifically grounded framework for its potential biological activities. In the absence of direct mechanistic studies, we will employ a "read-across" toxicological and pharmacological approach. This involves a detailed examination of the known biological effects of structurally analogous compounds, including polybrominated diphenyl ethers (PBDEs), their hydroxylated metabolites, and other substituted phenols. This comparative analysis allows us to postulate a set of plausible mechanisms of action for this compound, providing a robust starting point for future empirical investigation.

The central hypothesis of this guide is that the biological activity of this compound is likely contingent on its metabolic activation, primarily through hydroxylation, which unmasks its potential to interact with various biological targets. We will explore these potential interactions in detail, focusing on endocrine disruption, enzyme inhibition, and the modulation of critical cellular signaling pathways. Furthermore, this guide will provide detailed, field-proven experimental protocols to enable researchers to systematically test these hypotheses.

Part 1: The Imperative of Metabolic Activation

The biological activity of many xenobiotics is not an inherent property of the parent compound but is rather a consequence of its metabolic transformation. For diaryl ethers like PBDEs, metabolic activation, particularly through cytochrome P450-mediated hydroxylation, is a critical step that often leads to metabolites with enhanced biological activity.[5] These hydroxylated metabolites (OH-PBDEs) have been shown to be more potent than their parent compounds in various biological assays.[6][7]

Given the structural similarity, it is highly probable that this compound undergoes similar metabolic activation in biological systems. The introduction of a hydroxyl group onto one or both of the phenyl rings would significantly alter the molecule's electronic and steric properties, enhancing its ability to interact with biological macromolecules.

Proposed Metabolic Activation Pathway

The most likely metabolic fate of this compound is hydroxylation, leading to the formation of various mono- and di-hydroxylated derivatives. The exact position of hydroxylation will be determined by the specific cytochrome P450 isoenzymes involved.

Caption: Proposed metabolic activation of this compound.

Part 2: Postulated Molecular Mechanisms of Action

Based on the activities of structurally related compounds, we can infer several potential mechanisms of action for the hydroxylated metabolites of this compound.

A. Endocrine Disruption

A significant body of evidence points to the endocrine-disrupting potential of hydroxylated diphenyl ethers.

-

Thyroid Hormone System Interference : This is a well-documented effect of OH-PBDEs.[8] Due to their structural similarity to thyroid hormones, these metabolites can bind to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG), potentially displacing endogenous thyroid hormones.[9] Furthermore, they can interact directly with thyroid hormone receptors (TRα and TRβ), acting as either agonists or antagonists.[8][10] It is plausible that hydroxylated this compound could exert similar effects, leading to a disruption of thyroid hormone homeostasis.

-

Steroid Hormone Receptor Modulation :

-

Androgen Receptor (AR) Antagonism : Research into derivatives of this compound has revealed potent androgen receptor antagonists. Specifically, 4-(4-benzoylaminophenoxy)phenol derivatives have been synthesized and shown to inhibit the growth of prostate cancer cell lines by blocking the androgen receptor.[11] This suggests that the core 4-phenoxyphenol structure is a viable scaffold for AR antagonism.

-

Estrogen Receptor (ER) Activity : Certain hydroxylated PBDEs have been shown to possess weak estrogenic activity, capable of binding to the estrogen receptor-α.[12] The positioning of the hydroxyl group appears to be critical for this activity. Therefore, specific hydroxylated metabolites of this compound could potentially act as weak estrogens.

-

B. Enzyme Inhibition

The phenolic nature of this compound and its potential metabolites suggests they could act as enzyme inhibitors.

-

Tyrosinase Inhibition : 4-substituted phenols are known to interact with tyrosinase, a key enzyme in melanin synthesis.[13] This interaction can lead to the inhibition of melanin production and, in some cases, the generation of neoantigens that can trigger an autoimmune response against melanocytes.[13]

-